8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
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Overview
Description
8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a chemical compound belonging to the xanthine family Xanthines are known for their biological activity and are found in various plants and animals
Mechanism of Action
Target of Action
It is known that xanthine derivatives, which this compound is a part of, are biologically active and have been used in medical practice .
Mode of Action
It is known that xanthine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Xanthine derivatives are known to be involved in various biochemical processes .
Result of Action
It is known that xanthine derivatives have various pharmacological activities .
Preparation Methods
The synthesis of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione typically involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1 in the presence of triethylamine (Et3N) . The presence of the bromine atom allows for further modifications by introducing various substituents at the 8-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like hydrazine, methylamine, or secondary heterocyclic amines in aqueous dioxane.
Cyclization Reactions: Refluxing with an excess of triethylamine in dioxane can cause intramolecular cyclization, forming heterocyclic systems.
Nucleophilic Reactions: Reaction with sodium thioglycolate or glycine in the presence of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) increases the nucleophilicity of sulfur and nitrogen atoms.
Scientific Research Applications
8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its potential effects on various biological processes.
Medicine: Investigated for its pharmacological activities and potential therapeutic uses.
Industry: Utilized in the development of new drugs and other industrial applications.
Comparison with Similar Compounds
8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione can be compared with other xanthine derivatives such as:
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
These compounds share a similar xanthine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFANUHPNPBGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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